![molecular formula C21H30O2 B12569856 2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one CAS No. 194482-30-9](/img/structure/B12569856.png)
2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. This compound is characterized by a cyclopentene ring substituted with dimethyl groups and a phenyl ring that is further substituted with an octyloxy group. The compound’s unique structure makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Substitution Reactions: The dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Phenyl Ring Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The octyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenylcyclopent-2-EN-1-one: Lacks the octyloxy group, resulting in different physical and chemical properties.
2,5-Dimethyl-3-[4-(methoxy)phenyl]cyclopent-2-EN-1-one: Contains a methoxy group instead of an octyloxy group, affecting its reactivity and applications.
Properties
CAS No. |
194482-30-9 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,5-dimethyl-3-(4-octoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H30O2/c1-4-5-6-7-8-9-14-23-19-12-10-18(11-13-19)20-15-16(2)21(22)17(20)3/h10-13,16H,4-9,14-15H2,1-3H3 |
InChI Key |
PNNCCXFQXVWBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=C(C(=O)C(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


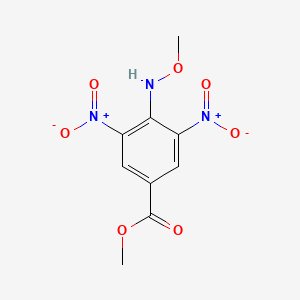
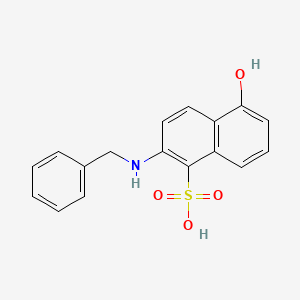
![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)

![2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide](/img/structure/B12569796.png)
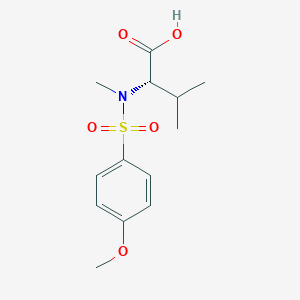
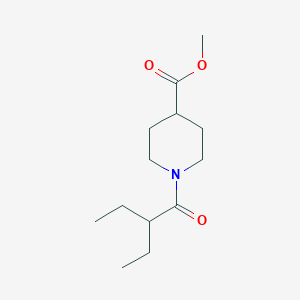
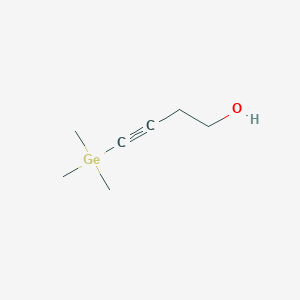
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
methanone](/img/structure/B12569880.png)
